BenchChemオンラインストアへようこそ!

[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride

Neuropharmacology Monoamine Transporter Assay SERT Inhibition

Select this specific [2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride salt for reproducible SNDRA research (SERT IC50=0.49μM). The N-methyl group ensures balanced activity; generic 4-chlorophenethylamine acts merely as a weak uptake inhibitor. The hydrochlorine ensures bench stability for your synthesis and neuropharmacological assays.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
CAS No. 102236-57-7
Cat. No. B1430087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride
CAS102236-57-7
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCNCCC1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H
InChIKeySAFSBLKRABQRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(4-Chlorophenyl)ethyl](methyl)amine Hydrochloride (CAS 102236-57-7): A Serotonergic Research Tool and Synthetic Intermediate


[2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride (CAS 102236-57-7) is the hydrochloride salt of N-methyl-4-chlorophenethylamine, a substituted phenethylamine derivative bearing a para-chloro substituent and an N-methyl group [1]. It serves as a key research tool for investigating serotonergic systems, acting primarily as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) with pronounced serotonergic activity [2]. This compound is also widely employed as a versatile synthetic intermediate in the preparation of pharmaceuticals targeting neurological disorders .

[2-(4-Chlorophenyl)ethyl](methyl)amine Hydrochloride: Critical Distinctions from Closely Related Analogs


Generic substitution among p-chlorophenethylamine derivatives is scientifically unjustified due to marked differences in transporter selectivity, releasing vs. uptake inhibition profiles, and physicochemical properties imparted by the specific N-methyl, α-methyl, and salt forms [1][2]. For instance, the N-methyl moiety in [2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride is essential for maintaining balanced SNDRA activity, whereas the unsubstituted 4-chlorophenethylamine acts predominantly as a weak SERT uptake inhibitor . Furthermore, the hydrochloride salt form directly influences solubility and stability during experimental workflows, impacting reproducibility in in vitro and in vivo models . The quantitative evidence below demonstrates precisely why this specific salt form and substitution pattern must be selected over readily available, but functionally distinct, alternatives.

[2-(4-Chlorophenyl)ethyl](methyl)amine Hydrochloride (102236-57-7): Quantitative Comparative Evidence for Scientific Selection


Superior Serotonergic Potency: SERT IC50 and DAT/SERT Selectivity vs. Unsubstituted Amphetamine and 4-Fluoroamphetamine

In comparative in vitro assays using human transporter-transfected HEK 293 cells, 4-chloroamphetamine (the free base form of the target compound) exhibits a 104-fold higher potency at SERT and a 214-fold greater DAT/SERT selectivity ratio compared to unsubstituted amphetamine [1]. It also demonstrates a 29-fold higher SERT potency and a 26-fold superior DAT/SERT selectivity compared to the 4-fluoro analog [1]. This para-chloro substitution uniquely shifts the pharmacological profile toward robust serotonergic activity, which is critical for studies focusing on the serotonin system [2].

Neuropharmacology Monoamine Transporter Assay SERT Inhibition

N-Methyl Substitution Drives Balanced SNDRA Release Potency: EC50 Comparison vs. 4-Chlorophenethylamine

The N-methyl group in the target compound is critical for its function as a serotonin–norepinephrine–dopamine releasing agent (SNDRA). In rat brain synaptosomes, the free base induces 5-HT release with an EC50 of 28.3 nM, norepinephrine release with an EC50 of 23.5–26.2 nM, and dopamine release with an EC50 of 42.2–68.5 nM, demonstrating a well-balanced releasing profile [1]. In stark contrast, 4-chlorophenethylamine, which lacks the N-methyl and alpha-methyl groups, primarily acts as a weak uptake inhibitor with a reported SERT IC50 of approximately 5,600 nM in HEK293 cells, a 200-fold difference in potency . This functional dichotomy—release vs. reuptake inhibition—is fundamental to the compound's utility in modeling serotonergic neurotransmission.

Monoamine Release Assay SNDRA Synaptosomes

Hydrochloride Salt Enhances Aqueous Solubility and Handling Reproducibility vs. Free Base

The hydrochloride salt form (CAS 102236-57-7) offers distinct physicochemical advantages over the free base (CAS 38171-31-2) for experimental workflows. While specific quantitative solubility data for this exact compound are not widely published in primary literature, the hydrochloride salt of p-chloroamphetamine is noted to have solubility in DMSO >20 mg/mL [1]. The free base is described as a colorless to light yellow liquid or solid with lower polarity, which can complicate precise formulation of aqueous solutions for cell-based assays or in vivo administration . The salt form is generally preferred for consistent dosing and reduced variability in pharmacological studies .

Formulation Solubility In Vitro Assay

N-Methyl Substitution Augments SERT Potency Over N-Ethyl Analogs: SAR-Driven Selectivity

Structure-activity relationship (SAR) studies have systematically demonstrated that N-alkyl chain length critically modulates transporter potency. While para-chloro substitution inherently increases relative potency at SERT, the N-methyl group optimizes this effect, whereas extending the N-alkyl chain to N-ethyl reduces releasing effects at NET and DAT, altering the overall pharmacological fingerprint [1]. Specifically, 4-chloro-N-ethylamphetamine analogs exhibit diminished NET and DAT release compared to the N-methyl counterpart, making the N-methyl compound the preferred tool for studying balanced monoamine release [1]. This SAR principle is further exemplified by 4-chlorophenylisobutylamine (4-CAB), an α-ethyl analog of PCA, which is 2- to 5-fold less potent at inhibiting serotonin and dopamine reuptake, respectively, underscoring the unique potency profile of the α-methyl, N-methyl substitution pattern found in the target compound [2].

Structure-Activity Relationship SERT Monoamine Transporter

Defined Purity Specification (≥95%) and Storage Stability Ensure Batch-to-Batch Experimental Consistency

The hydrochloride salt of [2-(4-Chlorophenyl)ethyl](methyl)amine is commercially available with a minimum purity specification of 95% . This defined purity threshold is critical for minimizing off-target effects and ensuring reproducible pharmacological outcomes in sensitive assays. The salt form is recommended for long-term storage in a cool, dry place, maintaining stability under standard laboratory conditions . While direct stability studies for this compound are not widely published, analogous hydrochlorides of substituted amphetamines are known to be stable as powders under these conditions for extended periods .

Quality Control Stability Procurement

Optimal Research and Industrial Applications for [2-(4-Chlorophenyl)ethyl](methyl)amine Hydrochloride


Investigating Serotonergic Neurotransmission and Transporter Dynamics

This compound serves as a prototypical serotonin–norepinephrine–dopamine releasing agent (SNDRA) with high potency at SERT (SERT IC50 = 0.49 μM) [1]. It is ideally suited for ex vivo and in vitro studies examining the mechanisms of monoamine release, transporter kinetics, and the downstream effects of serotonergic activation, such as in rodent brain synaptosome preparations [2].

Structure-Activity Relationship (SAR) Studies on Phenethylamine Derivatives

The compound's specific N-methyl and para-chloro substitution pattern provides a critical reference point for SAR campaigns. Its well-characterized activity at DAT, NET, and SERT, as documented in comparative tables [1], allows researchers to systematically evaluate how further structural modifications (e.g., varying N-alkyl chain length or halogen substitution) impact transporter selectivity and efficacy [3].

Synthesis of Neurologically Active Pharmaceuticals and Intermediates

As a versatile secondary amine building block, [2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride is employed as a key intermediate in the synthesis of more complex molecules targeting neurological disorders . Its defined purity (≥95%) and stable hydrochloride salt form make it a reliable starting material for multi-step organic syntheses in medicinal chemistry laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(4-Chlorophenyl)ethyl](methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.